molecular formula C10H11BrClNO2 B1529599 Methyl 6-bromoindoline-4-carboxylate hydrochloride CAS No. 1240523-96-9

Methyl 6-bromoindoline-4-carboxylate hydrochloride

Cat. No. B1529599
CAS RN: 1240523-96-9
M. Wt: 292.55 g/mol
InChI Key: MBLUGEKCWMZYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromoindoline-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H11BrClNO2 . It has a molecular weight of 292.56 .


Synthesis Analysis

The synthesis of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” involves two stages . In the first stage, “methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate” is reacted with triethylsilane and trifluoroacetic acid in dichloromethane at 20℃ for 16 hours . In the second stage, the reaction is carried out with hydrogen chloride in 1,4-dioxane, hexane, and ethyl acetate . The product is then collected and dried to give “methyl 6-bromoindoline-4-carboxylate HCl” as an off-white solid .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” is not specified in the available resources .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” have been described in the Synthesis Analysis section above .

Scientific Research Applications

Synthesis and Biological Evaluation

Brominated derivatives, including those related to indoline structures, have been synthesized and evaluated for their biological activities. For instance, bromophenol derivatives exhibiting potent inhibition against carbonic anhydrase and acetylcholinesterase enzymes suggest potential therapeutic applications for diseases like Alzheimer's and Parkinson's. This highlights the role of brominated compounds in drug discovery and development processes (Boztaş et al., 2019).

Regioselective Dibromination and Synthesis

The regioselective dibromination of methyl indole-3-carboxylate, leading to dibromoindole derivatives, demonstrates the chemical versatility of bromoindoles. Such chemical transformations are crucial for synthesizing natural and non-natural indole derivatives, which have applications in medicinal chemistry and as building blocks in organic synthesis (Parsons et al., 2011).

Reaction with N-Bromosuccinimide

Studies on the reaction of methyl hexahydro indolizino indole derivatives with N-bromosuccinimide shed light on the chemical reactivity of bromoindoles and their derivatives. These reactions are pivotal for the synthesis of complex organic molecules with potential pharmacological properties (Irikawa et al., 1989).

Photochromic and Photolabile Properties

The investigation of brominated hydroxyquinoline as a photolabile protecting group demonstrates the application of bromoindoles in the development of photoresponsive materials. These materials have implications for controlled release technologies and the development of photoresponsive drugs, highlighting the intersection of organic chemistry with materials science and pharmacology (Fedoryak et al., 2002).

Antioxidant Activities

Bromophenols from red algae have been studied for their antioxidant activities, indicating the potential of brominated compounds in addressing oxidative stress-related conditions. Such research underscores the importance of bromoindoles and their derivatives in discovering new antioxidants (Olsen et al., 2013).

Safety And Hazards

“Methyl 6-bromoindoline-4-carboxylate hydrochloride” should be handled with care. Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing in dust, fume, gas, mist, vapors, or spray . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .

Future Directions

The future directions of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” are not specified in the available resources .

properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h4-5,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLUGEKCWMZYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoindoline-4-carboxylate hydrochloride

Synthesis routes and methods

Procedure details

To a 2000 ml flask were added of methyl 6-bromo-1H-indole-4-carboxylate 54.1.A (20.0 g, 78.7 mmole), 500 ml of DCM, 100 ml of TFA and triethylsilane (19 ml, 236 mmole). The reaction was stirred at room temperature for 16 hours at which time the reaction was partitioned between 1500 ml of DCM and 500 ml of saturated sodiumbicarbonate and the solvent was removed. The crude solid was resuspended in a 1 to 1 mixture 300 ml of EtAc/hexane and then HCl added (24 ml of 4N in Dioxane, 94.4 mmole), at which time the product crashed out. The solid was collected and dried to give of methyl 6-bromoindoline-4-carboxylate HCl 54.1.B as an off white solid (19.1 g, 85% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromoindoline-4-carboxylate hydrochloride
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